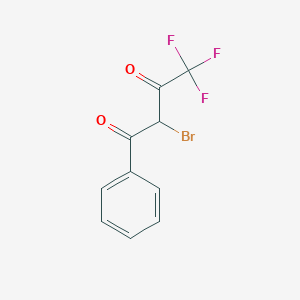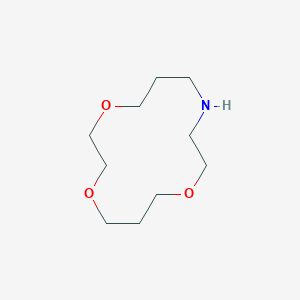![molecular formula C16H12BrNO3 B14267033 1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- CAS No. 159891-30-2](/img/structure/B14267033.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- is a compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a bromomethyl group and a methoxyphenyl group, making it a unique derivative of isoindole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(bromomethyl)-4-methoxybenzaldehyde with phthalimide in the presence of a base such as potassium carbonate can lead to the formation of the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The isoindole ring can be reduced to form dihydroisoindole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroisoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 2-[2-(chloromethyl)-4-methoxyphenyl]-
- 1H-Isoindole-1,3(2H)-dione, 2-[2-(fluoromethyl)-4-methoxyphenyl]-
- 1H-Isoindole-1,3(2H)-dione, 2-[2-(iodomethyl)-4-methoxyphenyl]-
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
159891-30-2 |
|---|---|
Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-4-methoxyphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO3/c1-21-11-6-7-14(10(8-11)9-17)18-15(19)12-4-2-3-5-13(12)16(18)20/h2-8H,9H2,1H3 |
InChI Key |
GDSQITCGOSYSQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)


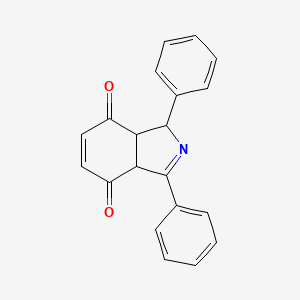
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

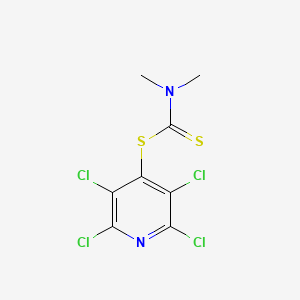
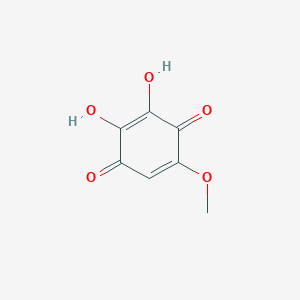
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)

